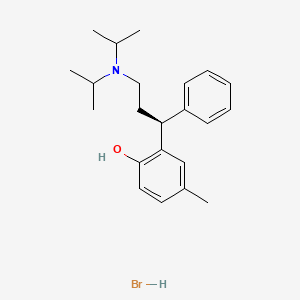
Tolterodine hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tolterodine hydrobromide can be synthesized through a multi-step process involving the reaction of 2-(diisopropylamino)ethyl chloride with 4-methylbenzyl chloride in the presence of a base, followed by reduction and subsequent reaction with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The process includes rigorous purification steps such as crystallization and recrystallization to ensure the final product meets pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Tolterodine hydrobromide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form its active metabolite, 5-hydroxymethyl tolterodine.
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: It can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Strong nucleophiles like sodium hydride or potassium tert-butoxide are often employed.
Major Products Formed
The major product formed from the oxidation of this compound is 5-hydroxymethyl tolterodine, which retains similar pharmacological activity .
Aplicaciones Científicas De Investigación
Tolterodine hydrobromide has a wide range of scientific research applications:
Mecanismo De Acción
Tolterodine hydrobromide acts as a competitive antagonist at muscarinic receptors, particularly M2 and M3 subtypes . This antagonism inhibits bladder contraction, decreases detrusor pressure, and results in incomplete emptying of the bladder . The compound and its active metabolite, 5-hydroxymethyl tolterodine, exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist with similar applications.
Darifenacin: Selectively antagonizes the M3 receptor, reducing bladder muscle contractions.
Uniqueness
Tolterodine hydrobromide is unique in its balanced activity on both M2 and M3 receptors, providing effective treatment for overactive bladder with a lower incidence of side effects like dry mouth compared to some other antimuscarinic agents .
Propiedades
Fórmula molecular |
C22H32BrNO |
|---|---|
Peso molecular |
406.4 g/mol |
Nombre IUPAC |
2-[(1S)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrobromide |
InChI |
InChI=1S/C22H31NO.BrH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/t20-;/m0./s1 |
Clave InChI |
ZMIOHGDJVPQTCH-BDQAORGHSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)O)[C@@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
SMILES canónico |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


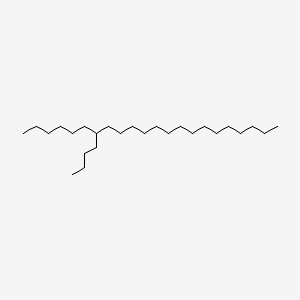
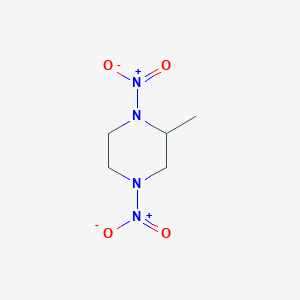
![N-(2-chlorophenyl)-3-[4-(octadecylamino)phenyl]-3-oxopropanamide](/img/structure/B13794132.png)
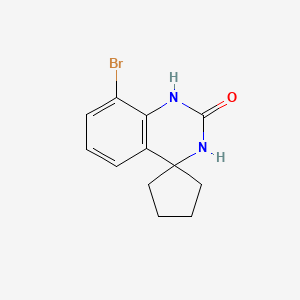
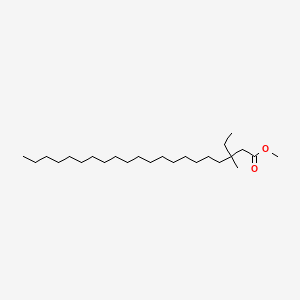
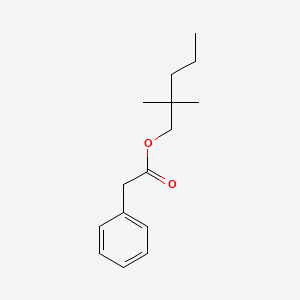
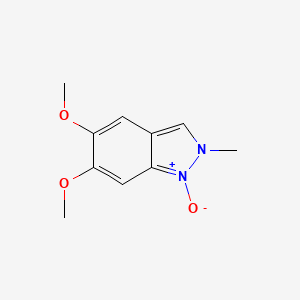
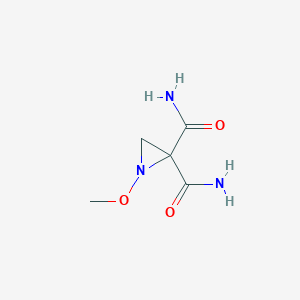
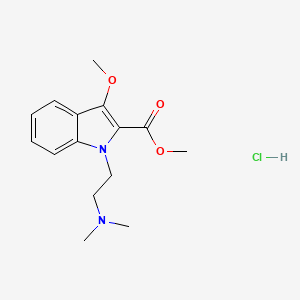
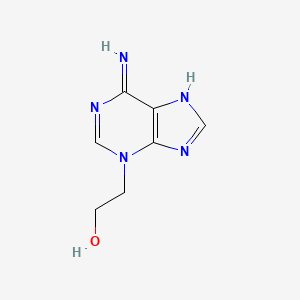

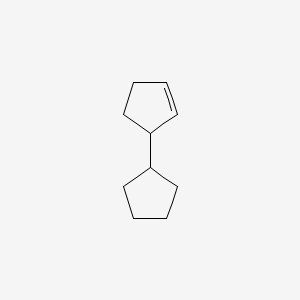
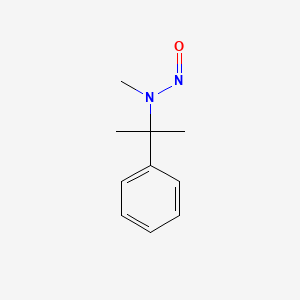
![4-[(2-Chloro-5-iodobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13794208.png)
